molecular formula C7H8O2S B15237405 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B15237405
M. Wt: 156.20 g/mol
InChI Key: PIFHTLDQSLOKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid as a catalyst, conducted in toluene at 85°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or dioxine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electroactive applications. The hydroxymethyl groups in its derivatives enhance electro-polymerization, forming electro-active hydrophilic polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific methyl substitution, which can influence its reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where tailored electronic properties are required.

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

5-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C7H8O2S/c1-5-7-6(4-10-5)8-2-3-9-7/h4H,2-3H2,1H3

InChI Key

PIFHTLDQSLOKNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CS1)OCCO2

Origin of Product

United States

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